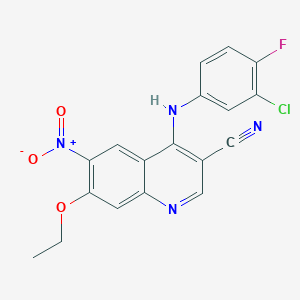

4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline

Overview

Description

The compound “4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline” is a synthetic anilinoquinazoline compound . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

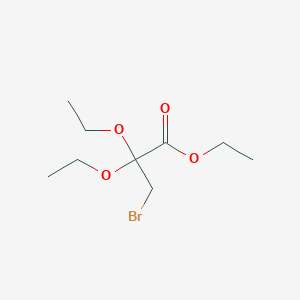

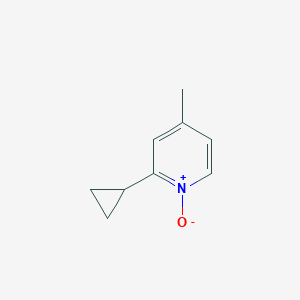

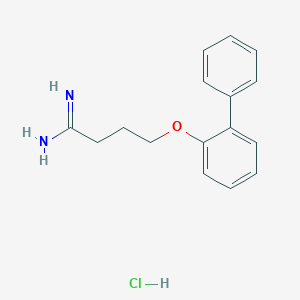

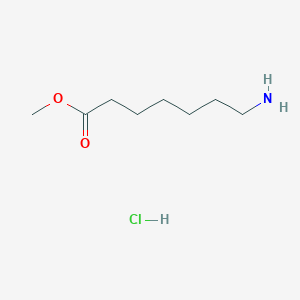

The synthesis of this compound involves chemical processes and intermediates useful in the manufacture of the quinazoline derivative . The invention relates to processes for the manufacture of 7-methoxy-6- (3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one of Formula (II) and 4-methoxy-5- (3-morpholinopropoxy)-2-nitrobenzonitrile of Formula (III) and their use in the manufacture of said quinazoline derivative .Scientific Research Applications

Inhibitor of Tyrosinase from Agaricus bisporus

This compound has been used to identify inhibitors of Tyrosinase from Agaricus bisporus . Tyrosinase is implicated in melanin production in various organisms. Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . The presence of the 3-chloro-4-fluorophenyl fragment in this compound is an important structural feature to improve the Tyrosinase inhibition .

Antiproliferative Efficacy in Colon Cancer Cells

The compound has shown antiproliferative efficacy in colon cancer cells . This suggests that it could be used in the development of new therapeutic agents for the treatment of colon cancer.

Development of New Agents in Pharmaceutical and Cosmetic Applications

The development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications . This compound, with its ability to inhibit tyrosinase, could be used in the development of new pharmaceutical and cosmetic products.

Research in Neurodegenerative Diseases

As mentioned earlier, overproduction of melanin might be related to neurodegenerative processes in Parkinson’s disease . Therefore, this compound could be used in research related to neurodegenerative diseases, particularly Parkinson’s disease.

Research in Skin Pigmentation Disorders

Overproduction of melanin might be related to several skin pigmentation disorders . This compound, with its ability to inhibit tyrosinase, could be used in research related to skin pigmentation disorders.

Molecular Modelling Studies

This compound has been used in molecular modelling studies . These studies have helped in understanding the interactions of this compound with the catalytic site of tyrosinase.

Safety And Hazards

properties

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClFN4O3/c1-2-27-17-7-15-12(6-16(17)24(25)26)18(10(8-21)9-22-15)23-11-3-4-14(20)13(19)5-11/h3-7,9H,2H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVQJDOMLLWGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453656 | |

| Record name | 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline | |

CAS RN |

740791-06-4 | |

| Record name | 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)